

## Fenbuconazole: A Comprehensive Toxicological Profile

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Compound of Interest		
Compound Name:	Fenbuconazole	
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### **Executive Summary**

Fenbuconazole is a broad-spectrum triazole fungicide utilized in agriculture to control a variety of fungal diseases on crops.[1] Its mechanism of action involves the inhibition of sterol biosynthesis in fungi.[2][3] In mammals, fenbuconazole is rapidly absorbed and extensively metabolized, with the liver being the primary target organ for toxicity.[1][4] Toxicological assessments have demonstrated low acute toxicity via oral, dermal, and inhalation routes.[2][4] Subchronic and chronic exposure in animal studies consistently point to liver effects, including increased weight and hepatocellular hypertrophy.[1][5][6] In rats, the thyroid is a secondary target organ.[1][7] Fenbuconazole is classified as a "Group C, possible human carcinogen" based on liver tumors in mice and thyroid tumors in rats.[1][6][7] It has not been found to be genotoxic in standard in vitro and in vivo assays, nor is it considered a neurotoxin or teratogen at doses non-toxic to the mother.[4][7] This guide provides a detailed overview of the toxicological data, key safety endpoints, and the experimental methodologies used in the evaluation of fenbuconazole.

#### **Mechanism of Action**

**Fenbuconazole**'s fungicidal activity stems from its ability to inhibit the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[3][8] This disruption leads to an accumulation of methylated sterols, compromising membrane integrity and ultimately inhibiting fungal growth.[8]

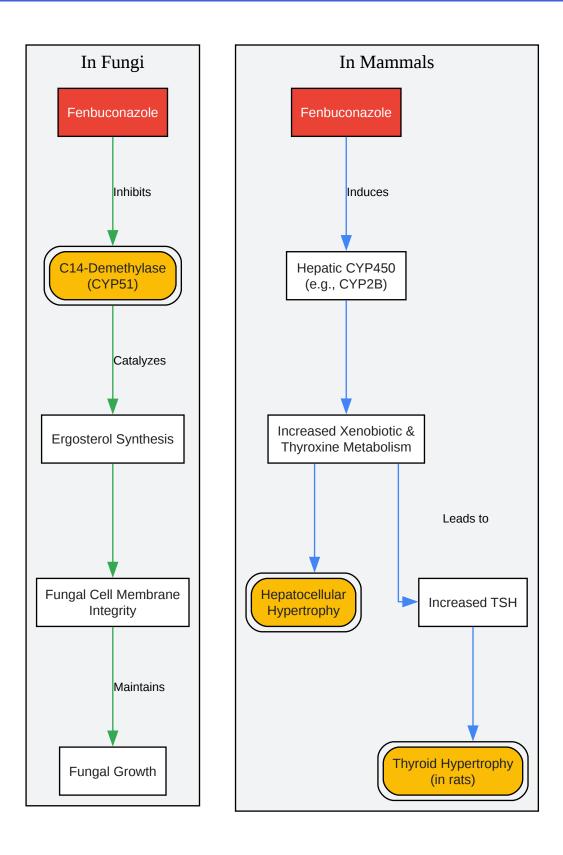






In mammals, the toxicological effects, particularly hepatotoxicity, are linked to its interaction with cytochrome P450 (CYP450) enzymes.[9] Studies in rats and mice have shown effects similar to those induced by phenobarbital, including the induction of CYP450 activity (specifically the CYP2B form), leading to hepatocellular hypertrophy and proliferation.[4] This increased metabolic activity in the liver can lead to secondary effects, such as altered thyroid hormone levels in rats.[4][7]





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**Caption:** Mechanism of action of **Fenbuconazole** in fungi and mammals.



# Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats demonstrate that **fenbuconazole** is well-absorbed following oral administration and is extensively metabolized.[1] It is rapidly eliminated, primarily through the feces via significant biliary excretion, with no evidence of significant tissue retention.[2][4] Dermal absorption is low, constituting between 2% and 13% of the administered dose over a 24-hour period.[4] The metabolism involves Phase I oxidation or hydroxylation at multiple sites on the molecule, followed by Phase II conjugation, predominantly with glucuronic acid.[4]

#### **Toxicological Data**

The toxicological database for **fenbuconazole** is extensive, covering acute, subchronic, and chronic exposures, as well as carcinogenicity, genotoxicity, and reproductive/developmental effects.

#### **Acute Toxicity**

**Fenbuconazole** exhibits low acute toxicity across oral, dermal, and inhalation routes of exposure.[4] It is not classified as a skin or eye irritant and, while not a sensitizer in a Buehler test, it showed weak sensitization potential in a maximization test.[4]

Table 1: Acute Toxicity of Technical Grade Fenbuconazole		
Study	Result	
Acute Oral LD50 (Rat)	> 2,000 mg/kg bw[2][4][10]	
Acute Dermal LD50 (Rat)	> 5,000 mg/kg bw[2][4][10]	
Acute Inhalation LC50 (Rat)	> 2.1 mg/L air[2][4]	
Skin Irritation	Not an irritant[4]	
Eye Irritation	Not an irritant[2][4]	
Dermal Sensitization	Not a sensitizer (Buehler test); Weak sensitizer (Maximization test)[4]	



#### **Subchronic and Chronic Toxicity**

The primary target organ identified in subchronic and chronic feeding studies in rats, mice, and dogs is the liver.[1][9] Observed effects include increased liver weight, hepatocellular hypertrophy, and associated changes in clinical chemistry, such as alterations in cholesterol, triglycerides, and liver enzymes (ALK, SGPT, SGOT).[1][4] In rats, secondary effects on the thyroid (hypertrophy of follicular cells) were noted.[4][5] In dogs, increased kidney and adrenal weights were also observed after chronic exposure.[1]

#### Carcinogenicity

**Fenbuconazole** is classified as a "Group C, possible human carcinogen" by the U.S. EPA.[1] [7] This classification is based on findings of an increased incidence of liver tumors in male and female mice and thyroid tumors in male rats in long-term carcinogenicity studies.[6][7] A cancer potency factor (Q1\*) of  $3.59 \times 10^{-3}$  (mg/kg/day)<sup>-1</sup> has been established for quantifying cancer risk.[6]



Table 2: Chronic Toxicity and Carcinogenicity Endpoints			
Study	Species	NOAEL	LOAEL & Effects
2-Year Chronic/Carcinogenici ty	Rat	3.0 mg/kg/day[4]	30.6 mg/kg/day, based on decreased body weight gain, increased thyroid weight, and histopathological lesions in the liver and thyroid.[6][7]
78-Week Carcinogenicity	Mouse	1.3 mg/kg/day[4]	200 ppm (males), 650 ppm (females), based on hepatomegaly, hepatocellular hypertrophy, and evidence of tumorigenicity at the highest doses.[4]
1-Year Chronic	Dog	5.2 mg/kg/day[4]	Higher doses led to decreased body-weight gain and hepatic hypertrophy.  [4]

#### Genotoxicity

**Fenbuconazole** has been adequately tested in a battery of in vitro and in vivo genotoxicity assays and is considered to be non-genotoxic.[4] While one report indicated no mutagenic activity in a Salmonella typhimurium assay, the study was deemed unacceptable.[11] Conversely, studies using the Allium cepa test system have reported genotoxic effects, including chromosomal aberrations and DNA damage.[12][13]



#### **Reproductive and Developmental Toxicity**

**Fenbuconazole** is not considered a teratogen in rats or rabbits.[4] Developmental effects, such as increased post-implantation loss, increased resorptions, and decreased live fetuses, were observed only at dose levels that also produced maternal toxicity.[4][6][7] In a two-generation reproduction study in rats, fetotoxicity (e.g., decreased pup body weight) was seen at high doses alongside maternal toxicity.[4][7] Importantly, no increased qualitative or quantitative susceptibility was observed in developmental or reproductive studies.[1][7]

Table 3: Key Toxicological Reference Values		
Endpoint	Value	
Acceptable Daily Intake (ADI)	0-0.03 mg/kg bw/day[4]	
Acute Reference Dose (ARfD)	0.3 mg/kg bw/day[3]	
Chronic Population Adjusted Dose (cPAD)	0.03 mg/kg/day[7]	
Acute Population Adjusted Dose (aPAD)	0.3 mg/kg/day (for females 13-49)[7]	
Cancer Potency Factor (Q1)*	$3.59 \times 10^{-3} \text{ (mg/kg/day)}^{-1}[6]$	

#### **Experimental Protocols**

Detailed methodologies are crucial for the interpretation of toxicological data. Below are representative protocols for key studies.

## Protocol: 2-Year Chronic Toxicity/Carcinogenicity Study in Rats

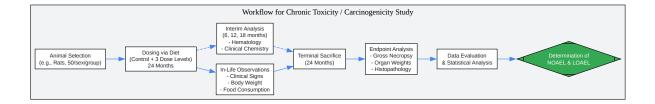
- Objective: To assess the chronic toxicity and carcinogenic potential of fenbuconazole when administered orally in the diet to rats for two years.
- Test System: Sprague-Dawley rats (e.g., 50/sex/group).
- Administration: Fenbuconazole was mixed into the diet and administered continuously for 24 months.



Dose Levels: Multiple dose groups were used, for example: 0, 80, and 800 ppm, which
correspond to specific mg/kg body weight/day intakes.[4] The study that established the
chronic NOAEL used doses resulting in intakes of 3.0 mg/kg/day (NOAEL) and 30.6
mg/kg/day (LOAEL).[4][7]

#### Observations:

- In-life: Clinical signs of toxicity, body weight, food consumption, and palpable masses were recorded throughout the study.
- Interim Sacrifices: Blood and urine samples were collected for hematology, clinical chemistry, and urinalysis at periodic intervals (e.g., 6, 12, 18, and 24 months).
- Terminal Endpoints: At 24 months, all surviving animals were euthanized. A full necropsy
  was performed, organ weights were recorded (especially liver and thyroid), and a
  comprehensive set of tissues was collected for histopathological examination.
- Data Analysis: Statistical analysis was performed to compare treated groups to the control group. The No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) were determined based on statistically and biologically significant findings.



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**Caption:** Generalized experimental workflow for a 2-year rodent bioassay.



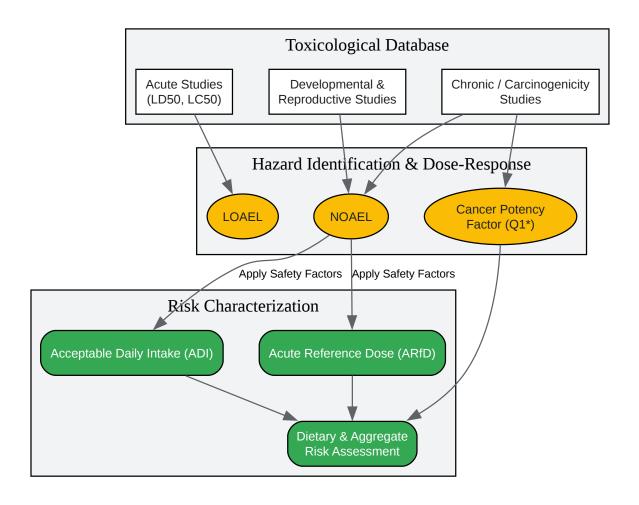
#### **Protocol: Developmental Toxicity Study in Rabbits**

- Objective: To evaluate the potential of **fenbuconazole** to cause developmental toxicity in rabbits following oral administration during the period of major organogenesis.
- Test System: New Zealand White rabbits (e.g., 20-25 females/group).
- Administration: Doses were administered daily by gavage, typically from gestation day (GD)
   6 through GD 18.
- Dose Levels: A control group and at least three dose levels were used, such as 0, 10, 30, and 60 mg/kg bw/day.[4][14]
- Maternal Observations: Does were observed for clinical signs, body weight changes, and food consumption.
- Terminal Endpoints: On approximately GD 29, does were euthanized. The uterus was examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses.
- Fetal Examinations: All fetuses were weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.
- Data Analysis: The maternal NOAEL was determined based on signs of toxicity in the does.
   The developmental NOAEL was determined based on effects on the developing fetuses (e.g., viability, growth, and morphology).

#### **Risk Assessment Framework**

The toxicological data generated from the studies described above are integrated into a risk assessment framework to establish safe levels of human exposure. This process involves identifying hazards, establishing dose-response relationships, and deriving toxicological reference values like the ADI and ARfD.





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**Caption:** Logical flow from toxicological data to human health risk assessment.

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